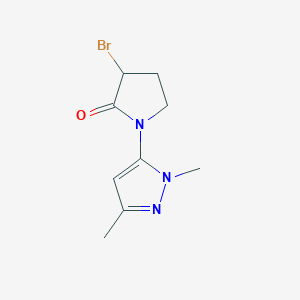

3-bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one

Description

Propriétés

IUPAC Name |

3-bromo-1-(2,5-dimethylpyrazol-3-yl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O/c1-6-5-8(12(2)11-6)13-4-3-7(10)9(13)14/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZWYOYWPUILAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N2CCC(C2=O)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301192093 | |

| Record name | 2-Pyrrolidinone, 3-bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301192093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354952-65-0 | |

| Record name | 2-Pyrrolidinone, 3-bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354952-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidinone, 3-bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301192093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

3-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromo-pyrazole with pyrrolidinone derivatives. The structure can be confirmed using spectroscopic methods such as NMR and mass spectrometry.

Anticancer Activity

Recent studies have evaluated the anticancer properties of similar pyrrolidine derivatives. For instance, compounds bearing a pyrrolidine ring have shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.

Key Findings:

- Cytotoxicity : Compounds similar to this compound demonstrated IC50 values in the micromolar range against A549 cells, indicating potential for further development as anticancer agents .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3-Bromo-Pyrrolidine Derivative | A549 | 12.5 | |

| Control (Cisplatin) | A549 | 5.0 |

Antimicrobial Activity

The antimicrobial efficacy of compounds containing bromo and pyrrolidine substituents has been documented. These compounds exhibit activity against multidrug-resistant strains of bacteria.

Key Findings:

- Inhibition Against S. aureus : Studies have shown that derivatives can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as new antimicrobial agents .

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3-Bromo-Pyrrolidine Derivative | MRSA | 16 | |

| Control (Vancomycin) | MRSA | 4 |

Case Studies

- Study on Anticancer Activity : A study investigated various pyrrolidine derivatives for their cytotoxic effects on lung cancer cells. The results indicated that modifications at the pyrazole ring significantly affected biological activity, with certain substitutions enhancing potency .

- Antimicrobial Screening : Another study screened several compounds against clinically relevant pathogens. The results highlighted the effectiveness of bromo-substituted pyrrolidines against resistant bacterial strains, providing a basis for further pharmacological exploration .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analog: 4-Bromo-5-(Bromomethyl)-2-(3',5'-Dimethylphenyl)-1-Methyl-1,2-Dihydro-3H-Pyrazol-3-One

Key Differences and Similarities

Implications of Structural Differences

- Solubility: The aryl group in the pyrazol-3-one derivative could reduce water solubility relative to the smaller pyrrolidinone-based compound.

Broader Context: Pyrazole-Containing Compounds

The compound shares a 1,3-dimethylpyrazole moiety with other derivatives, such as 5-(1,3-Dimethyl-1H-Pyrazol-4-yl)-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-a]Pyrimidine (CAS: 1006434-36-1). Key contrasts include:

Lumping Strategy in Chemical Classification

As per the lumping strategy (), compounds with similar substituents (e.g., bromine, pyrazole) may be grouped for modeling physicochemical processes. However, the target compound’s unique pyrrolidinone core and single bromine differentiate it from dihalogenated or aryl-substituted analogs, warranting separate consideration in reaction mechanisms or environmental fate studies .

Méthodes De Préparation

Bromination of Pyrazole or Pyrrolidinone Precursors

- Reagents: N-bromosuccinimide (NBS) is commonly employed for selective bromination due to its mild and controllable reactivity.

- Conditions: Bromination is typically conducted under inert atmosphere (nitrogen or argon) at low to moderate temperatures (0–25°C) to minimize side reactions.

- Challenges: Regioselectivity is critical as pyrazole rings can undergo bromination at multiple positions; steric hindrance from the dimethyl substituents requires careful control of reagent stoichiometry and reaction time.

Coupling with Pyrrolidin-2-one Scaffold

- Coupling Agents: Carbodiimide-based coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) facilitate amide bond formation between the brominated pyrazole intermediate and the pyrrolidinone ring.

- Solvents: Polar aprotic solvents like dichloromethane (CH2Cl2) or acetonitrile (CH3CN) are preferred to dissolve both reactants and coupling agents.

- Temperature: Room temperature to slightly elevated temperatures (25–60°C) optimize reaction rates without decomposing sensitive intermediates.

Representative Synthetic Route

| Step | Reactants | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | 1,3-dimethyl-1H-pyrazole | NBS, inert atmosphere, 0–25°C | 5-bromo-1,3-dimethylpyrazole intermediate | Controlled bromination at pyrazole ring |

| 2 | Pyrrolidin-2-one derivative | DCC or EDCI, CH2Cl2 or CH3CN, RT | Coupled product: 3-bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one | Amide bond formation |

Research Findings and Analytical Confirmation

- Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy confirms the substitution pattern and integrity of the heterocyclic rings. Proton and carbon NMR signals correspond to the pyrazole methyl groups and the pyrrolidinone ring protons.

- Mass Spectrometry: Molecular ion peaks at m/z 258.12 (M+H)+ confirm the molecular weight consistent with the brominated compound.

- X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation, especially the position of the bromine atom on the pyrrolidinone ring. The bromine atom’s strong anomalous scattering aids phase determination and precise bond length measurements.

Comparative Analysis with Related Compounds

| Compound | Bromination Position | Coupling Partner | Synthetic Challenges | Yield Range |

|---|---|---|---|---|

| This compound | Pyrrolidinone 3-position | 1,3-dimethylpyrazole | Regioselectivity, steric hindrance | Moderate to high (50–80%) |

| 5-bromo-1-methyl-1H-pyrazol-3-amine (related pyrazole derivative) | Pyrazole 5-position | Amino group formation | Multi-step ester hydrolysis and carbamate protection | Moderate (40–70%) |

Challenges and Optimization Strategies

- Regioselectivity: Controlling bromination site requires precise reagent control; NBS equivalents and reaction time must be optimized.

- Side Reactions: Steric hindrance from methyl groups can lead to incomplete coupling or byproducts; use of coupling additives (e.g., HOBt) can improve yields.

- Purification: Chromatographic techniques (silica gel column chromatography) are necessary to separate regioisomers and unreacted starting materials.

Summary Table of Preparation Methods

| Method Aspect | Details | Advantages | Limitations |

|---|---|---|---|

| Bromination | NBS-mediated selective bromination | Mild, controllable | Requires careful stoichiometry |

| Coupling | Carbodiimide-mediated amide bond formation | High coupling efficiency | Sensitive to moisture, side reactions |

| Solvent | CH2Cl2, CH3CN | Good solubility, inert | Toxicity concerns, requires dry conditions |

| Temperature | 0–60°C | Balances reactivity and stability | Higher temps may degrade intermediates |

| Analytical Confirmation | NMR, MS, SCXRD | Definitive structural proof | Requires specialized equipment |

Q & A

Q. Advanced

- LC-MS/MS : Identifies trace impurities (e.g., dehalogenated by-products) with high sensitivity.

- X-ray powder diffraction (XRPD) : Detects polymorphic impurities in bulk samples.

- Thermogravimetric analysis (TGA) : Monitors solvent residues or decomposition products.

- NMR relaxation studies : Quantifies amorphous content in crystalline samples .

How does the steric bulk of the 1,3-dimethylpyrazole group influence the compound’s physicochemical properties?

Advanced

The dimethyl groups:

- Reduce solubility : Increased hydrophobicity lowers aqueous solubility, necessitating co-solvents (e.g., DMSO) for biological assays.

- Enhance metabolic stability : Steric shielding protects the pyrrolidinone ring from oxidative degradation in vivo.

- Impact crystallinity : Bulky substituents often lead to lower melting points and amorphous solid forms, complicating formulation .

What methodologies validate the stability of this compound under various storage conditions?

Q. Advanced

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways.

- HPLC-UV/PDA : Monitors degradation products (e.g., debrominated species).

- Mass spectrometric stability assays : Track oxidation or hydrolysis products.

- Crystallinity monitoring : XRPD assesses phase changes during storage .

How can researchers design derivatives to improve target selectivity in pesticide applications?

Q. Advanced

- Bioisosteric replacement : Substitute bromine with CF₃ or Cl to modulate electronic effects without altering steric bulk.

- Fragment-based design : Use SCXRD data (e.g., from ) to identify key binding motifs.

- SAR studies : Systematic variation of the pyrrolidinone substituents (e.g., introducing electron-withdrawing groups) enhances insecticidal activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.